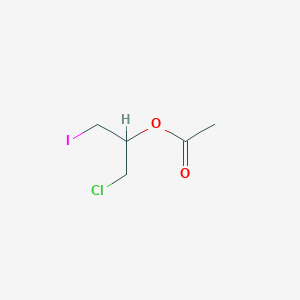

(1-Chloro-3-iodopropan-2-yl) acetate

Description

(1-Chloro-3-iodopropan-2-yl) acetate is a halogenated ester with a propane backbone substituted by chlorine at position 1, iodine at position 3, and an acetyloxy group at position 2. Its molecular formula is C₅H₈ClIO₂, and its molecular weight is 262.47 g/mol. The presence of both chlorine and iodine introduces unique reactivity due to their differing electronegativities, atomic radii, and leaving-group tendencies.

Properties

Molecular Formula |

C5H8ClIO2 |

|---|---|

Molecular Weight |

262.47 g/mol |

IUPAC Name |

(1-chloro-3-iodopropan-2-yl) acetate |

InChI |

InChI=1S/C5H8ClIO2/c1-4(8)9-5(2-6)3-7/h5H,2-3H2,1H3 |

InChI Key |

UEOWFFBDJNCLKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CCl)CI |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Esters and Thioesters

Key Compounds:

[(Z)-3-Chloroprop-2-enyl] Acetate (CAS 52410-41-0)

- Molecular Formula : C₅H₇ClO₂

- Molecular Weight : 134.56 g/mol

- Structure : Features a chlorinated propenyl group with a Z-configuration double bond and an acetate ester.

- Reactivity : The alkene moiety enables addition reactions (e.g., hydrohalogenation), while the chlorine substituent facilitates nucleophilic substitution .

3-Chloropropanethiol Acetate (CAS 13012-54-9)

- Molecular Formula : C₅H₉ClOS

- Molecular Weight : 152.64 g/mol

- Structure : Contains a thiol (-SH) group at position 1 and acetate at position 3.

- Reactivity : The thiol group increases acidity (pKa ~10) and enables disulfide bond formation, distinguishing it from oxygen-based esters like the target compound .

Comparative Table:

| Compound | Molecular Formula | Molecular Weight | Key Features | Reactivity Highlights |

|---|---|---|---|---|

| (1-Chloro-3-iodopropan-2-yl) acetate | C₅H₈ClIO₂ | 262.47 | Dual halogenation (Cl, I) | Potential for SN2 reactions with I⁻ |

| [(Z)-3-Chloroprop-2-enyl] acetate | C₅H₇ClO₂ | 134.56 | Z-alkene configuration | Alkene addition, Cl substitution |

| 3-Chloropropanethiol acetate | C₅H₉ClOS | 152.64 | Thiol group | Thiol-disulfide redox chemistry |

Halogenated Alcohols and Alkenes

1-Chloro-2-Propanol (CAS 127-00-4) Molecular Formula: C₃H₇ClO Molecular Weight: 94.54 g/mol Structure: Chlorine at position 1, hydroxyl at position 2. Reactivity: Less steric hindrance than the target compound, favoring esterification or oxidation .

3-Chloro-1-Propene (Allyl Chloride) (CAS 107-05-1)

- Molecular Formula : C₃H₅Cl

- Molecular Weight : 76.53 g/mol

- Structure : Terminal alkene with chlorine at position 3.

- Reactivity : High electrophilicity due to allylic chloride; used in polymer and pesticide synthesis .

Key Differences:

- Steric Effects : The target compound’s iodine atom introduces steric bulk, likely slowing reaction kinetics compared to smaller analogs like allyl chloride.

- Leaving-Group Ability : Iodine’s weaker bond strength (vs. chlorine) may enhance its role in elimination or substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.